4,4'-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde)
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Overview
Description
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde): is a chemical compound characterized by the presence of two pyrazolidine rings connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of pyrazolidine derivatives with sulfur-containing reagents under controlled conditions to form the disulfide linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrazolidine derivatives.
Scientific Research Applications
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) involves its ability to interact with biological molecules through its disulfide bond and aldehyde groups. The disulfide bond can undergo redox reactions, influencing cellular redox states, while the aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-Disulfanediylbis(2-aminobutanoic acid): Another disulfide-containing compound with different functional groups.
4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde: A similar compound with a phenyl group instead of a disulfide linkage.
Uniqueness
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) is unique due to its combination of disulfide and aldehyde functionalities, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14N4O4S2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(1,2-diformylpyrazolidin-4-yl)disulfanyl]pyrazolidine-1,2-dicarbaldehyde |
InChI |
InChI=1S/C10H14N4O4S2/c15-5-11-1-9(2-12(11)6-16)19-20-10-3-13(7-17)14(4-10)8-18/h5-10H,1-4H2 |
InChI Key |
YUZYQKYDAMKAJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(N1C=O)C=O)SSC2CN(N(C2)C=O)C=O |
Origin of Product |
United States |
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